molecular formula C22H21ClN4O4S2 B2863050 N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 1017691-64-3

N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2863050
CAS RN: 1017691-64-3
M. Wt: 505
InChI Key: IFVSZNYVUFTATR-UHFFFAOYSA-N
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Description

N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C22H21ClN4O4S2 and its molecular weight is 505. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction Studies

Research has explored the molecular interaction of similar compounds with specific receptors. For example, a study investigated the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), a selective antagonist for the CB1 cannabinoid receptor, using AM1 molecular orbital method. This study provided insights into the conformations and pharmacophore models for CB1 receptor ligands (J. Shim et al., 2002).

Antimicrobial and Antitumor Activity

Several studies have synthesized and evaluated compounds structurally similar to N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide for their antimicrobial and antitumor activities. For instance:

  • Novel thienopyrimidine derivatives were synthesized and exhibited pronounced antimicrobial activity (M. Bhuiyan et al., 2006).
  • The synthesis of a series of 3-(4-chlorophenyl)-[1,2-c]pyrazol(in)es substituted with benzenesulfonamide and sulfonylurea pharmacophores showed promising broad-spectrum antitumor activity against various tumor cell lines (Sherif A F Rostom, 2006).

Heterocyclic Synthesis

The compound and its derivatives have been used in heterocyclic synthesis. For example, novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes were studied for thienopyrimidine synthesis, contributing to the development of new ring systems (N. Pokhodylo et al., 2010).

Quantum Mechanical and Spectroscopic Investigations

Quantum mechanical and spectroscopic investigations of structurally similar compounds have been conducted, providing insights into electronic, NMR, vibrational, and structural properties (Diwaker, 2014).

Electronic Device Application

Research has also extended to the application in electronic devices. For instance, studies on poly(3,4‐ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) doped with compounds structurally similar to the target molecule showed enhanced conductivity and performance in organic solar cells (M. Zeng et al., 2020).

properties

IUPAC Name

N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O4S2/c23-16-4-3-5-17(12-16)27-21(19-13-32(29)14-20(19)25-27)24-22(28)15-6-8-18(9-7-15)33(30,31)26-10-1-2-11-26/h3-9,12H,1-2,10-11,13-14H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVSZNYVUFTATR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4CS(=O)CC4=NN3C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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